Physical and chemical properties of tert-Butyldiphenylmethanol
Physical and chemical properties of tert-Butyldiphenylmethanol
An In-Depth Technical Guide to tert-Butyldiphenylmethanol: Properties, Synthesis, and Applications
Introduction
tert-Butyldiphenylmethanol is a tertiary alcohol characterized by significant steric hindrance due to the presence of a bulky tert-butyl group and two phenyl rings attached to the carbinol carbon. Its chemical formula is C₁₇H₂₀O, and its structure plays a pivotal role in its chemical reactivity and utility. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, methods for its characterization, and its applications, particularly within the fields of organic synthesis and drug development. The sterically encumbered nature of this compound makes it a valuable tool for chemists, offering unique properties that are leveraged to control reaction pathways and enhance the metabolic stability of pharmacologically active molecules.
Core Molecular and Physical Properties
The physical properties of tert-Butyldiphenylmethanol are dictated by its bulky and largely nonpolar structure. While the hydroxyl group offers a site for hydrogen bonding, the large hydrocarbon framework dominates its overall characteristics, leading to low water solubility and a crystalline solid nature at room temperature.
Compound Identification
| Identifier | Value |
| CAS Number | 1657-60-9[1] |
| Molecular Formula | C₁₇H₂₀O |
| Molecular Weight | 240.34 g/mol [2] |
| IUPAC Name | 2,2-dimethyl-1,1-diphenylpropan-1-ol |
| Synonyms | α-tert-Butylbenzhydrol, t-Butyldiphenylmethanol |
Physicochemical Data
The following table summarizes key physical properties, many of which are derived from computational models due to the compound's specialized nature. These values provide a strong basis for experimental design.
| Property | Value | Unit | Source |
| Melting Point (Tfus) | 399.85 (126.7 °C) | K | Joback Method[2] |
| Boiling Point (Tb) | 727.44 (454.3 °C) | K | Joback Method[2] |
| Boiling Point at Reduced Pressure | 383.00 (at 0.00 kPa) | K | NIST Webbook[2] |
| Octanol/Water Partition Coeff. (logP) | 3.969 | Crippen Method[2] | |
| Water Solubility (log10ws) | -4.44 (insoluble) | Crippen Method[2] | |
| Critical Pressure (Pc) | 2361.07 | kPa | Joback Method[2] |
Solubility Profile
Based on the "like dissolves like" principle, tert-Butyldiphenylmethanol exhibits high solubility in nonpolar organic solvents and limited solubility in polar solvents.
-
High Solubility: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Toluene, Hexane.
-
Moderate Solubility: Ethanol, Isopropanol.
-
Insoluble: Water, Acetonitrile (in most practical concentrations).
The bulky phenyl and tert-butyl groups create a nonpolar surface area that interacts favorably with nonpolar solvents, while the single hydroxyl group is insufficient to render it soluble in aqueous media.
Synthesis via Grignard Reaction
The most direct and common method for synthesizing tertiary alcohols is the Grignard reaction.[3][4][5] For tert-Butyldiphenylmethanol, this involves the nucleophilic addition of a tert-butyl Grignard reagent to benzophenone. This approach is highly efficient but requires strict control over experimental conditions, particularly the exclusion of water.
Synthesis Workflow
The synthesis can be visualized as a two-stage process: formation of the Grignard reagent followed by its reaction with the ketone.
Caption: Synthesis workflow for tert-Butyldiphenylmethanol.
Detailed Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. The success of each stage is critical for the next, and checkpoints are included to ensure the reaction is proceeding as expected. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon to prevent quenching the Grignard reagent.[4]
Step 1: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)
-
Causality: The Grignard reagent is a potent nucleophile and a strong base; it reacts readily with protic solvents like water.[3] Therefore, anhydrous conditions are paramount.
-
To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine. The iodine acts as an initiator by etching the passivating magnesium oxide layer on the turnings.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve tert-butyl chloride (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the tert-butyl chloride solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is indicated by the consumption of the magnesium metal and the formation of a cloudy, grey-to-brown solution.
Step 2: Reaction with Benzophenone
-
Causality: Benzophenone's carbonyl carbon is electrophilic and is readily attacked by the nucleophilic carbon of the Grignard reagent.[5] The reaction is typically fast.
-
Dissolve benzophenone (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Cool the Grignard reagent solution to 0 °C in an ice bath. This helps to control the exothermicity of the addition reaction.
-
Slowly add the benzophenone solution to the Grignard reagent via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure completion.
Step 3: Workup and Purification
-
Causality: The initial product is a magnesium alkoxide salt. A mild acidic workup is required to protonate the alkoxide to the desired alcohol and to dissolve the magnesium salts.[4]
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which could promote side reactions.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield pure tert-Butyldiphenylmethanol as a white crystalline solid.
Spectroscopic and Structural Characterization
Confirming the structure of the synthesized product is essential. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the formation of tert-Butyldiphenylmethanol.
Structural Confirmation Workflow
Caption: Workflow for structural confirmation.
Predicted Spectroscopic Data
| Technique | Feature | Expected Value / Observation | Rationale |
| ¹H NMR | Phenyl Protons | δ ≈ 7.2-7.6 ppm | Aromatic protons in a typical chemical environment.[6][7] |
| Hydroxyl Proton | δ ≈ 2.0-2.5 ppm (variable) | Broad singlet, chemical shift is concentration and solvent dependent. | |
| tert-Butyl Protons | δ ≈ 1.0 ppm | 9 equivalent protons, appearing as a sharp singlet due to no adjacent protons. | |
| ¹³C NMR | Quaternary (C-O) | δ ≈ 80-85 ppm | sp³ carbon bonded to oxygen and three other carbons.[8] |
| Phenyl (ipso) | δ ≈ 145-150 ppm | Aromatic carbons directly attached to the carbinol center. | |
| Phenyl (o, m, p) | δ ≈ 125-130 ppm | Standard range for benzene ring carbons.[8] | |
| Quaternary (t-Bu) | δ ≈ 35-40 ppm | Central carbon of the tert-butyl group. | |
| Methyl (t-Bu) | δ ≈ 25-30 ppm | Equivalent methyl carbons of the tert-butyl group. | |
| IR | O-H Stretch | ~3500-3600 cm⁻¹ (sharp, dilute) or ~3200-3500 cm⁻¹ (broad, concentrated) | Characteristic of alcohol O-H stretching. Broadening is due to hydrogen bonding.[1][9][10] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds.[1] | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Typical for sp³ C-H bonds.[1] | |
| Mass Spec | Molecular Ion [M]⁺ | m/z = 240.3 | Corresponds to the molecular weight. May be weak for tertiary alcohols.[11][12] |
| [M-CH₃]⁺ | m/z = 225.3 | Loss of a methyl radical, a common fragmentation for tert-butyl groups.[13] | |
| [M-C₄H₉]⁺ | m/z = 183.2 | Loss of the tert-butyl radical, leading to a stable diphenylmethanol cation. This is often the base peak.[11][12][14] |
Chemical Reactivity and Applications
The unique structure of tert-Butyldiphenylmethanol governs its reactivity and makes it a valuable molecule in specialized applications.
Reactivity Profile
-
Resistance to Oxidation: As a tertiary alcohol, it lacks a hydrogen atom on the carbinol carbon and is therefore resistant to oxidation under standard conditions (e.g., PCC, Swern, DMP).
-
Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water), generating a highly stable tertiary carbocation (the tert-butyldiphenylmethyl cation). This cation can then be trapped by nucleophiles.
-
Appel Reaction: The alcohol can be converted to the corresponding alkyl halide (e.g., tert-butyldiphenylmethyl chloride) under mild conditions using triphenylphosphine and a tetrahalomethane like CCl₄.[12]
Caption: Key reactions of tert-Butyldiphenylmethanol.
Applications in Medicinal Chemistry and Drug Development
The primary value of sterically hindered tertiary alcohols in drug development lies in their ability to block metabolic pathways.[2][15]
-
Metabolic Blocking: The tertiary alcohol motif is resistant to metabolic oxidation by cytochrome P450 enzymes. In drug design, introducing such a group at a known metabolic "soft spot" can prevent rapid degradation of a drug molecule, thereby increasing its half-life and bioavailability. The bulky phenyl and tert-butyl groups provide exceptional steric shielding, making tert-Butyldiphenylmethanol an excellent scaffold for designing metabolically robust compounds.[2]
-
Steric Directing Group: In multi-step syntheses, the large size of the tert-butyldiphenylmethyl group can be used to direct reagents to attack the less hindered face of a molecule, controlling stereochemistry.
-
Protecting Group: While less common than silyl ethers, the tert-butyldiphenylmethyl group could potentially be used as a protecting group for other functionalities. Its installation and removal would require specific, often harsh, conditions, which can be exploited for orthogonal protection strategies in complex synthesis.[16][17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-Butyldiphenylmethanol may not be universally available, its handling precautions can be inferred from related compounds like tertiary alcohols and aromatic hydrocarbons.
-
General Hazards: Assumed to be a combustible solid. May cause skin and eye irritation upon contact. Inhalation of dust may irritate the respiratory tract.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
-
Handling: Avoid creating dust. Ground and bond containers when transferring material to prevent static discharge. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
Conclusion
tert-Butyldiphenylmethanol is more than a simple tertiary alcohol; it is a specialized chemical tool. Its defining feature—extreme steric hindrance—makes its synthesis a classic example of precise chemical control and provides its utility in modern organic and medicinal chemistry. For researchers, it serves as a robust building block for creating complex molecules with tailored properties, particularly for enhancing the metabolic stability of potential drug candidates. Understanding its physical properties, synthetic routes, and reactivity profile allows scientists to effectively harness its unique characteristics for advanced applications.
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